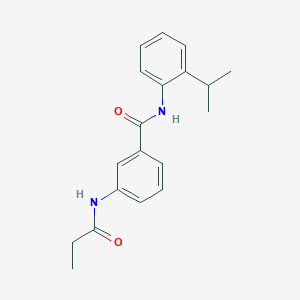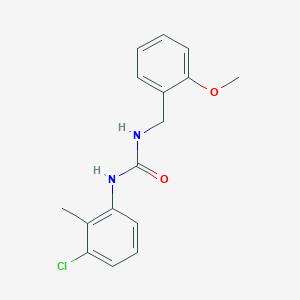![molecular formula C15H18N2O4S B5328912 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. NBMPR is a potent inhibitor of the sodium-dependent nucleoside transporter (CNT), which is responsible for the uptake of nucleosides into cells. Inhibition of CNT by NBMPR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Mechanism of Action
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide inhibits CNT by binding to the nucleoside binding site of the transporter. This prevents the uptake of nucleosides into cells, leading to a decrease in cellular nucleotide pools. This, in turn, can lead to the inhibition of DNA and RNA synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
The inhibition of CNT by this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to enhance the efficacy of certain anticancer drugs by inhibiting drug efflux pumps.
Advantages and Limitations for Lab Experiments
The use of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide in lab experiments has several advantages. It is a potent inhibitor of CNT, making it a valuable tool for studying the role of nucleoside transporters in cellular processes. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on other transporters and cellular processes may need to be taken into account when interpreting results.
Future Directions
There are several future directions for research involving N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide. One area of interest is the development of new anticancer drugs that target nucleoside transporters. Another direction is the study of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, the use of this compound in the treatment of viral infections and other diseases that involve nucleoside transporters is an area of active research.
Synthesis Methods
The synthesis of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with isobutylamine to form N-(4-aminobenzene-sulfonyl)isobutylamine. This compound is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide has been widely used in scientific research for its ability to inhibit CNT. This transporter is involved in the uptake of nucleosides, which are essential building blocks of DNA and RNA. Inhibition of CNT by this compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and proliferation. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new anticancer drugs.
properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCLCREAQXFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)

![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)

![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)